2-Cyano-N-(cyclopropylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(cyclopropylcarbamoyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-(cyclopropylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.
Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyridines, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(cyclopropylcarbamoyl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the cyclopropylcarbamoyl group.
N-Cyanoacetylurea: Contains a urea moiety instead of the cyclopropylcarbamoyl group.
Uniqueness
2-Cyano-N-(cyclopropylcarbamoyl)acetamide is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate for the synthesis of novel compounds with potential biological activities .
Eigenschaften
CAS-Nummer |
61600-96-2 |
---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-cyano-N-(cyclopropylcarbamoyl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c8-4-3-6(11)10-7(12)9-5-1-2-5/h5H,1-3H2,(H2,9,10,11,12) |
InChI-Schlüssel |
ILLDRLITJRLXED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.